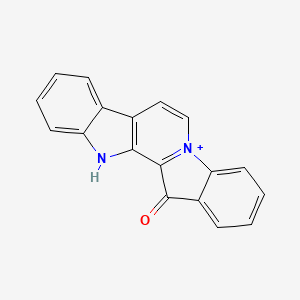

Fascaplysin

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C18H11N2O+ |

|---|---|

Poids moléculaire |

271.3 g/mol |

Nom IUPAC |

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one |

InChI |

InChI=1S/C18H10N2O/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20/h1-10H/p+1 |

Clé InChI |

WYQIPCUPNMRAKP-UHFFFAOYSA-O |

SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O |

SMILES canonique |

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O |

Synonymes |

fascaplisine fascaplysin fascaplysine |

Origine du produit |

United States |

Synthetic Methodologies and Structural Derivatization of Fascaplysin

Total Synthesis Strategies for the Fascaplysin (B45494) Core Skeleton

The total synthesis of this compound has been a subject of extensive research, leading to a variety of innovative and efficient routes to construct its 12H-pyrido[1,2-a:3,4-b′]diindole framework. These strategies often rely on the strategic formation of key bonds and ring systems, starting from readily available precursors.

Early Total Synthesis Approaches (e.g., Pelcman and Gribble Methodology)

The first total synthesis of this compound was reported by Pelcman and Gribble in 1990. mdpi.com This pioneering work established a foundational route that involved several key steps. Their approach commenced with the reaction of indole (B1671886) with oxalyl chloride to produce 3-indolyl glyoxylyl chloride. mdpi.com This intermediate was then reacted with indolylsodium to form a keto amide. mdpi.com Subsequent reduction and cyclization steps led to the formation of the core this compound skeleton. researchgate.net This initial synthesis, although multi-stepped, was a crucial achievement that opened the door for further exploration of this compound's chemical and biological properties.

Another early approach developed by Rocca and co-workers in 1993 provided a shorter, four-step synthesis starting from N-substituted 2-aminophenylboronic acid and 4-iodo-3-fluoropyridine. nih.gov Key reactions in this sequence included a palladium-catalyzed Suzuki cross-coupling and a one-pot double cyclization. mdpi.comnih.gov

| Researcher | Year | Key Starting Materials | Key Reactions | Overall Yield |

| Pelcman and Gribble | 1990 | Indole, Oxalyl chloride | Keto amide formation, Reduction, Cyclization | Not explicitly stated in provided abstracts |

| Rocca et al. | 1993 | N-substituted 2-aminophenylboronic acid, 4-iodo-3-fluoropyridine | Suzuki cross-coupling, One-pot double cyclization | 76% |

Indole-Based Synthetic Routes

Many synthetic strategies for this compound utilize indole derivatives as fundamental building blocks. nih.gov One notable example involves the use of a Boc-protected 3-ethynyl-indole-2-carbaldehyde as a precursor. mdpi.comresearchgate.net A microwave-assisted silver-catalyzed cascade cyclization of this indole derivative with an aniline (B41778) yielded the pentacyclic core of this compound. mdpi.comresearchgate.net This method highlights the efficiency of metal-catalyzed reactions in constructing complex heterocyclic systems. Another strategy developed by Molina and colleagues in 1994 started from N-methoxymethyl-3-formylindole and proceeded through an iminophosphorane intermediate. mdpi.com

| Researcher | Year | Key Tryptamine (B22526) Reaction | Key Reagents/Conditions | Overall Yield |

| Bharate et al. | 2012 | Tandem dehydrative condensation | o-chloro-substituted glyoxal (B1671930), Pd/C, heat | 68% |

| Unnamed | - | Acylation and cyclization | o-bromophenylacetic acid, POCl₃, MnO₂ | 44% |

| Tryapkin et al. | 2023 | Condensation and UV quaternization | 2-iodoacetophenone, DMSO/I₂, UV light | 50% (up to 91% with recycling) |

β-Carboline and Indoleketone Precursor Strategies

The β-carboline scaffold is a common intermediate in the synthesis of this compound. nih.govljmu.ac.uk Several methods focus on the initial construction of a substituted β-carboline, which is then cyclized to form the final pentacyclic system. For instance, a microwave-assisted Minisci reaction of β-carboline with o-fluorobenzaldehyde, followed by intramolecular quaternization, has been employed. mdpi.com This reaction represents the first use of a microwave-assisted Minisci reaction in this context. mdpi.com

Indole ketones have also served as valuable precursors. A short synthetic route starting from 3-methyl indole or indole ketone utilized a Fischer indole synthesis as the key step to generate a bisindole intermediate. mdpi.com This intermediate was then converted to this compound through oxidation and dehydrogenation. mdpi.com

Indigo (B80030) and Methylene (B1212753) Active Compound Condensation Methods

An alternative and efficient method for the synthesis of this compound and its analogue, 6-oxothis compound, involves the reaction of indigo with active methylene compounds. nih.gov This strategy begins with the condensation of indigo with compounds like ethyl acetoacetate, followed by hydrolysis, decarboxylation, and reduction to yield the this compound core. nih.govnih.govorganic-chemistry.org This approach offers a distinct pathway to the target molecule, starting from a different class of precursors.

Advanced Cyclization and Rearrangement Approaches (e.g., Fischer Cyclization, Baeyer–Villiger Rearrangement)

Advanced synthetic methodologies, including classic named reactions, have been instrumental in the efficient construction of the this compound skeleton.

The Fischer indole synthesis has been a key step in several total syntheses of this compound. researchgate.netwikipedia.org This reaction typically involves the cyclization of a phenylhydrazone derived from a ketone or aldehyde. In the context of this compound synthesis, a Fischer cyclization was used to construct the bisindole core from a 3-methyl indole or indole ketone precursor. mdpi.comnih.gov

The Baeyer–Villiger rearrangement has also been employed in a three-step strategy to access the this compound core. mdpi.comlibretexts.orgnih.govwikipedia.orgsigmaaldrich.comyoutube.com This approach involved a Fischer cyclization followed by oxidation and a subsequent Baeyer–Villiger rearrangement of an intermediate. mdpi.com This rearrangement allows for the insertion of an oxygen atom, facilitating the formation of the desired ring system. libretexts.org

Contemporary Methodologies: Microwave-Assisted Reactions and UV Quaternization

Modern synthetic chemistry has introduced advanced techniques that can significantly improve the efficiency, yield, and environmental impact of complex molecule synthesis. In the context of this compound, microwave-assisted reactions and UV quaternization represent two such contemporary methodologies.

UV Quaternization: A novel and mild two-step method for synthesizing this compound and its derivatives employs low-temperature UV quaternization. mdpi.comnih.gov This approach is particularly useful for producing thermolabile derivatives that might not withstand the high temperatures required in other cyclization methods. nih.govnih.gov The synthesis begins with the reaction of tryptamine and an appropriate 2-haloacetophenone to form the precursor. nih.gov The key step is the final intramolecular cyclization, which is induced by UV irradiation at low temperatures (e.g., -5°C in acetonitrile). mdpi.comnih.gov This photochemical method prevents the formation of side products often observed at higher temperatures. nih.gov The yield of this quaternization step can be significantly increased to as high as 91% by repeatedly irradiating the remaining starting material after isolating the product. nih.govresearchgate.net

| Methodology | Key Reagents | Conditions | Yield | Reference |

| Microwave-Assisted Minisci Reaction | β-carboline, o-fluorobenzaldehyde, t-BuOOH, TFA | Microwave, 10 W | 65% (for intermediate) | mdpi.comnih.gov |

| Low-Temperature UV Quaternization | 1-(2-iodo-benzoyl)-β-carboline | UV irradiation, Acetonitrile, -5°C | 50% (initial), up to 91% (optimized) | mdpi.comnih.gov |

Tandem Dehydrative Condensation as a Key Synthetic Step

A highly efficient and concise total synthesis of this compound utilizes a tandem dehydrative condensation as the cornerstone of the strategy. mdpi.comnih.gov This approach, developed by Bharate et al., involves a two-step process starting from commercially available tryptamine. mdpi.comnih.gov

The key transformation is the reaction between tryptamine and an ortho-halo-substituted glyoxal (such as 2-chlorophenylglyoxal) in refluxing acetic acid with a palladium on carbon (Pd/C) catalyst. nih.govmdpi.com This single operation accomplishes both the initial Pictet-Spengler reaction to form the β-carboline ring and the subsequent dehydrogenation, affording the crucial aromatic β-carboline intermediate in a high yield of 85%. nih.gov The final step is a thermally induced intramolecular ring closure, where heating the intermediate at 220°C for 20 minutes results in the formation of the pentacyclic this compound core. nih.govmdpi.com This tandem strategy is notable for its efficiency, cost-effectiveness, and scalability compared to earlier, more linear synthetic routes. mdpi.com

Synthesis of this compound Analogues and Derivatives

The planar structure of this compound is believed to be a primary contributor to its cytotoxicity, largely through DNA intercalation. nih.gov Consequently, a major focus of medicinal chemistry efforts has been the synthesis of analogues and derivatives with modified structures to mitigate this toxicity while retaining or enhancing the desired therapeutic activities. mdpi.com

Halogenated this compound Derivatives (e.g., Bromo-, Chloro-)

The introduction of halogen atoms at various positions on the this compound scaffold has been explored as a strategy to modulate its biological activity. Research has shown that certain halogenated derivatives exhibit potent anticancer activity, in some cases exceeding that of the parent compound, particularly against drug-resistant cancer cell lines. nih.govmdpi.com

For instance, mono- and di-brominated derivatives of this compound have been synthesized and evaluated. nih.gov Notably, 3,10-dibromothis compound has shown high selectivity and the ability to induce apoptosis in leukemic cells. nih.gov Similarly, chlorothis compound has demonstrated anticancer and anti-angiogenic effects in breast cancer models. nih.gov The synthesis of these analogues typically involves adapting existing total synthesis routes, starting with appropriately halogenated precursors (e.g., halogenated indoles or anilines). mdpi.com The strategic placement of halogens on the A and E rings of the pentacyclic system has been a particular focus of structure-activity relationship studies. mdpi.comresearchgate.net

| Derivative | Substitution Pattern | Notable Activity | Reference |

| Bromothis compound | Mono- and di-bromo derivatives | Effective against various tumor cell lines | nih.gov |

| 3,10-Dibromothis compound | Bromine at C-3 and C-10 | Induces apoptosis in leukemic cells | nih.gov |

| Chlorothis compound | Chloro-substituted | Anticancer and anti-angiogenic effects | nih.gov |

Methylated and Other Alkyl-Substituted Analogues

The addition of alkyl groups to the this compound core is another strategy for structural modification. These substituents can alter the molecule's lipophilicity, steric profile, and interactions with biological targets. The synthesis of 6-tert-butylthis compound has been reported, utilizing the low-temperature UV quaternization method to accommodate the potentially thermolabile nature of the precursor. nih.gov The introduction of this bulky alkyl group was found to significantly decrease DNA intercalation compared to the parent this compound, demonstrating that such substitutions can successfully alter the molecule's physical properties. nih.gov The synthesis of other alkyl-substituted analogues can be achieved through palladium-catalyzed methods, such as the Buchwald-Hartwig amination, to construct the core diamine units from alkyl-substituted anilines. mdpi.com

Non-Planar Analogues and Their Synthetic Routes

To directly address the toxicity associated with this compound's planar structure, significant effort has been dedicated to the design and synthesis of non-planar analogues. mdpi.comnih.gov The primary strategy involves breaking the planarity of the pentacyclic system, often by modifying or removing one of the rings, to reduce DNA intercalation while preserving the key pharmacophoric elements required for target engagement, such as CDK4 inhibition. nih.govnih.govfrontiersin.org

| Analogue Type | Synthetic Strategy | Rationale | Example Compounds | Reference |

| Tetrahydro-β-carboline | Pictet-Spengler reaction, acylation | Break planarity by removing Ring D | BPT, various acylated derivatives | nih.govfrontiersin.org |

| Tryptamine Derivatives | N/A | Selective CDK4 inhibitors | CA224 | mdpi.comrsc.org |

Chemical Modifications and Structural Optimization Strategies

The overarching goal of chemical modification and structural optimization of this compound is to develop new therapeutic agents with an improved safety and efficacy profile. The primary strategies are driven by the understanding of its structure-activity relationships and mechanisms of toxicity. mdpi.com

A key optimization strategy is the reduction of toxicity by disrupting the molecule's planarity, as detailed in the synthesis of non-planar analogues. mdpi.comnih.govnih.gov This is considered essential for mitigating the DNA intercalation that contributes to its indiscriminate cytotoxicity. nih.govnih.gov

Another major strategy involves the introduction of various substituents onto the pentacyclic core to fine-tune biological activity and selectivity. mdpi.com The synthesis of halogenated and alkylated derivatives demonstrates this approach. nih.govnih.gov By adding substituents at different positions (C-3, C-6, C-9, C-10, etc.), chemists can probe the molecule's interaction with its biological targets and potentially enhance its activity against specific enzymes like CDK4 or improve its selectivity for cancer cells over healthy cells. nih.govmdpi.com These modifications can also alter pharmacokinetic properties, which is another critical aspect of drug development. The development of diverse synthetic methodologies, from classical multi-step syntheses to modern microwave-assisted and photochemical reactions, provides the necessary tools to create these optimized structures for biological evaluation. mdpi.comnih.gov

Challenges and Advances in Scalable Synthetic Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a distinct set of challenges, primarily driven by the need for efficiency, cost-effectiveness, and safety. Concurrently, significant advances in synthetic methodologies are addressing these hurdles, paving the way for the viable production of this compound and its derivatives.

Challenges in Scalable Production

A significant bottleneck in chemical manufacturing is the need for purification, particularly chromatographic separation. mdpi.com Methods that require multiple chromatographic steps are less desirable for scalable production due to the large volumes of solvents required and the time-intensive nature of the process. pharmaceuticalprocessingworld.com Furthermore, the inherent toxicity of this compound, stemming from its planar structure that allows it to intercalate with DNA, poses safety concerns for large-scale handling and production. nih.govnih.gov This toxicity also drives the need for derivatives with reduced planarity, which brings its own set of synthetic challenges, as many high-temperature cyclization methods are unsuitable for creating thermolabile analogs. mdpi.com

Another challenge is the limited availability of methods for producing a diverse range of derivatives. mdpi.comnih.gov The ability to easily modify the this compound scaffold is crucial for developing analogs with improved properties, and a lack of versatile synthetic routes that can be scaled up hinders this effort.

| Challenge | Description | Impact on Scalable Production |

| Harsh Reaction Conditions | Use of high temperatures, strong acids, or hazardous reagents in many synthetic routes. nih.govresearchgate.net | Increased cost, safety risks, and need for specialized equipment. |

| Low Overall Yields | Multi-step syntheses with modest yields at each step result in a low final output. | Reduces cost-effectiveness and generates significant chemical waste. |

| Purification Complexity | Reliance on chromatographic purification to separate the final product from byproducts. mdpi.com | Time-consuming, requires large solvent volumes, and is difficult to scale. pharmaceuticalprocessingworld.com |

| Inherent Toxicity | The planar structure of this compound allows for DNA intercalation, leading to cytotoxicity. nih.govnih.gov | Poses significant safety risks during handling and manufacturing. |

| Limited Derivatization | Few scalable methods exist for producing a wide array of this compound analogs. mdpi.comnih.gov | Restricts the development and large-scale production of potentially safer and more effective derivatives. |

| Thermolabile Analogs | High-temperature reactions are incompatible with the synthesis of heat-sensitive derivatives. mdpi.com | Limits the structural diversity of this compound analogs that can be produced efficiently. |

Advances in Synthetic Methodologies

In response to these challenges, researchers have developed more efficient and scalable synthetic routes for this compound and its derivatives. These advancements focus on reducing the number of steps, improving yields, and utilizing more commercially viable starting materials and conditions.

Other notable advances include:

Microwave-Assisted Reactions: Zhidkov et al. developed a two-step synthesis featuring a microwave-assisted Minisci reaction. mdpi.comnih.gov Microwave chemistry can significantly reduce reaction times and improve yields, making it an attractive technology for scalable synthesis.

High-Temperature Cyclization: The combination of methods from Zhu et al. and Radchenko's protocol provides a convenient and effective two-stage process for creating this compound derivatives through the high-temperature cyclization of substituted 1-benzoyl-β-carbolines. mdpi.com

Low-Temperature UV Quaternization: A novel two-step synthesis using low-temperature UV quaternization was recently developed by Tryapkin et al. nih.govmdpi.com This method is a crucial advance for the synthesis of thermolabile derivatives that cannot withstand high-temperature cyclization. mdpi.com For example, this technique was successfully used to produce 6-tert-butylthis compound, a derivative with reduced DNA intercalation, in a high yield of 92%. mdpi.comnih.gov

Alternative Key Reactions: Strategies employing other key reactions, such as the Pictet-Spengler reaction between tryptamine and 2-oxoaldehydes and the Fischer indole synthesis, have also been successfully applied to construct the pentacyclic core of this compound. nih.govmdpi.comresearchgate.net

These modern synthetic strategies represent a significant step forward in overcoming the challenges of this compound production. By providing more efficient, cost-effective, and versatile routes, they make the large-scale synthesis of this potent marine alkaloid and its therapeutically promising derivatives an increasingly achievable goal.

| Synthetic Advancement | Key Features | Starting Materials | Overall Yield | Scalability Potential |

| Bharate et al. Method | Two-step synthesis; tandem dehydrative condensation and dehydrogenation. nih.govmdpi.com | Tryptamine, ortho-chloro-substituted glyoxal. nih.gov | 68% nih.gov | High (potential for kilogram scale). nih.gov |

| Zhidkov et al. Method | Two-step synthesis; microwave-assisted Minisci reaction and intramolecular quaternization. mdpi.comnih.gov | β-carboline, o-fluorobenzaldehyde. mdpi.com | 65% (for intermediate). mdpi.com | Moderate to High. |

| Tryapkin et al. Method | Two-step synthesis; low-temperature UV quaternization. nih.govmdpi.com | Tryptamine, 2-iodoacetophenone. nih.gov | 50% (for this compound), 92% (for 6-tert-butylthis compound). nih.govmdpi.com | High (especially for thermolabile derivatives). mdpi.com |

| Gribble et al. Method | First total synthesis; seven steps. nih.gov | Indole. nih.gov | 65% nih.gov | Moderate (advantage of minimal chromatography). mdpi.com |

Molecular and Cellular Mechanisms of Fascaplysin Bioactivity

Antiproliferative and Cytotoxic Mechanisms in Cancer Biology

Fascaplysin (B45494), a pentacyclic alkaloid originally isolated from marine sponges, demonstrates significant antiproliferative and cytotoxic effects across a range of cancer cell types. nih.govresearchgate.net Its mechanisms of action are multifaceted, primarily involving the disruption of cell cycle regulation and the activation of programmed cell death pathways. researchgate.netresearchgate.net These activities have positioned this compound as a promising compound in cancer research.

A primary mechanism through which this compound exerts its anti-tumor effects is by targeting key regulators of the cell cycle. nih.govdntb.gov.ua Specifically, it functions as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4), an enzyme crucial for the progression of cells from the G1 phase to the S phase. researchgate.netmdpi.com

This compound exhibits a remarkable and potent selectivity for CDK4. nih.gov This selectivity is a key feature of its molecular profile, distinguishing it from many other kinase inhibitors. The compound's planar, aromatic structure, which includes a positively charged iminium nitrogen, is thought to be crucial for this specificity. nih.gov Free energy calculations have indicated that this positive charge contributes substantially to its preferential binding to CDK4 over other closely related kinases. nih.gov

Research has quantified this selectivity, showing a significant difference in the half-maximal inhibitory concentration (IC₅₀) of this compound against CDK4 compared to other cyclins. For instance, it inhibits CDK4 with an IC₅₀ value of approximately 0.4 µM, while its inhibitory effect on the close homolog CDK2 is substantially weaker, with an IC₅₀ value of around 500 µM. nih.gov It also shows approximately eightfold selectivity over CDK6. nih.gov

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| Kinase | IC₅₀ (µM) | Selectivity vs. CDK4 |

|---|---|---|

| CDK4 | ~0.4 | - |

| CDK2 | ~500 | ~1250-fold less sensitive |

This table is interactive. You can sort the columns by clicking on the headers.

By selectively inhibiting CDK4, this compound effectively halts the cell cycle at the G0/G1 checkpoint. nih.govnih.gov The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical point in cell proliferation, and its regulation is often失-regulated in cancer cells. youtube.com The CDK4/cyclin D complex is a key driver of this transition. youtube.com this compound's inhibition of CDK4 prevents the necessary signaling for the cell to proceed into the S phase, where DNA replication occurs, thereby causing the cells to accumulate in the G0/G1 phase. mdpi.comnih.gov This G0/G1 arrest is a common finding in various cancer cell lines treated with this compound, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and breast cancer cells. nih.govresearchgate.netmdpi.com

The inhibitory effect of this compound on CDK4 initiates a cascade of changes in the expression and activity of several key cell cycle regulatory proteins.

Retinoblastoma Protein (Rb): A primary substrate of the CDK4/cyclin D1 complex is the retinoblastoma tumor suppressor protein (Rb). nih.govyoutube.com In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the genes required for S-phase entry. nih.gov By inhibiting CDK4, this compound prevents the phosphorylation of Rb. nih.govnih.gov This maintains Rb in its active state, leading to sustained repression of E2F-mediated transcription and reinforcing the G1 cell cycle block. nih.gov

Cyclin D1: Studies have shown that treatment with this compound can lead to a reduction in the expression levels of Cyclin D1. mdpi.commdpi.com Cyclin D1 is the regulatory partner for CDK4, and its downregulation further cripples the activity of the complex, contributing to cell cycle arrest.

p27: The role of this compound in modulating the cyclin-dependent kinase inhibitor p27 (also known as Kip1) has also been investigated. One study observed a decrease in the expression of p27 in A549 lung cancer cells following this compound treatment. mdpi.com p27 is known to bind to and inhibit cyclin-CDK complexes, and its regulation is complex, with interactions promoting both complex assembly and inhibition depending on the cellular context. nih.govresearchgate.net

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins in A549 Cells

| Protein | Effect of this compound Treatment |

|---|---|

| Rb | Decreased expression |

| Cyclin D1 | Decreased expression |

| CDK4 | Decreased expression |

This table is based on findings in A549 non-small cell lung cancer cells. mdpi.com

Beyond its ability to halt cell proliferation, this compound actively induces programmed cell death, primarily through apoptosis. nih.govresearchgate.net This cytotoxic activity is crucial for its potential as an anticancer agent.

This compound triggers apoptosis through multiple interconnected signaling pathways. The final execution of apoptosis requires the activation of a cascade of proteases known as caspases. nih.gov

Key mechanisms involved in this compound-induced apoptosis include:

Mitochondrial (Intrinsic) Pathway: Evidence suggests that this compound can initiate the mitochondrial pathway of apoptosis. This is indicated by changes in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade. mdpi.com

Death Receptor (Extrinsic) Pathway: this compound has been shown to up-regulate the expression of Death Receptor 5 (DR5). nih.gov DR5 is a receptor for the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). mdpi.com The binding of TRAIL to DR5 can trigger the extrinsic apoptosis pathway, leading to the activation of caspase-8 and subsequent executioner caspases. nih.govmdpi.com

Role of Reactive Oxygen Species (ROS): The generation of reactive oxygen species (ROS) appears to be an important upstream event in this compound-induced apoptosis. mdpi.comnih.gov Increased ROS levels can lead to mitochondrial membrane potential loss, which is a key step in the intrinsic apoptotic pathway. nih.gov Studies have shown that antioxidants can partially block this compound-induced apoptosis, confirming the mediating role of ROS. nih.gov

Caspase Activation: The convergence of these pathways leads to the activation of effector caspases, such as caspase-3, which are responsible for cleaving key cellular substrates and executing the apoptotic program. nih.gov this compound treatment has been associated with the detection of active caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis. nih.govnih.gov

Induction of Programmed Cell Death Pathways

Autophagy Induction and Its Interplay with Apoptosis

Autophagy is a cellular catabolic process for maintaining homeostasis, but it can also lead to cell death. tandfonline.com this compound is a robust inducer of autophagy, and its anticancer activity involves a cooperative interaction between autophagy and apoptosis. nih.gov Treatment with this compound triggers autophagy signaling, as evidenced by the increased expression of key autophagy-related proteins such as LC3-II, Beclin-1, and ATG7. nih.govnih.gov While sometimes acting as a survival mechanism, in the context of this compound treatment in certain cancer cells like human leukemia HL-60, both autophagy and apoptosis work together to induce cytotoxicity. nih.gov The interplay is complex; for instance, inhibiting autophagy can, in some cases, increase the cell death induced by this compound, suggesting a context-dependent role for autophagy. researchgate.net

The crucial link coordinating the dual induction of apoptosis and autophagy by this compound is its ability to inhibit the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.gov This pathway is a master regulator of cell growth, proliferation, and survival and is often deregulated in cancer. mdpi.com this compound has been shown to suppress key proteins within this cascade. nih.gov By inhibiting the PI3K/AKT/mTOR pathway, this compound removes the brakes on autophagy and simultaneously promotes apoptosis, providing a molecular basis for the observed crosstalk between these two cell death mechanisms. nih.govnih.govresearchgate.net Studies in HL-60 leukemia cells confirmed that this compound's ability to induce both apoptosis and autophagy is partially dependent on the inhibition of this critical survival pathway. nih.gov

Table 2: Proteins in the PI3K/AKT/mTOR Pathway Inhibited by this compound (at 0.5 μM in HL-60 cells) nih.gov

| Protein | Function in Pathway |

|---|---|

| p110α | Catalytic subunit of PI3K |

| pAKT (S473 & T308) | Key downstream effector of PI3K |

| p-mTOR | Central regulator of cell growth and autophagy |

| pP70S6K | Downstream effector of mTOR |

| raptor | Component of mTORC1 complex |

Autophagy-Related Protein Expression (e.g., LC3-II, ATG7, Beclin)

This compound has been shown to be a potent inducer of autophagy, a cellular process involving the degradation of cellular components via lysosomes. This process is critical for cellular homeostasis and its modulation is a key aspect of this compound's bioactivity. Studies have demonstrated that treatment with this compound leads to a notable increase in the expression of key autophagic proteins.

In human leukemia HL-60 cells, this compound treatment resulted in an increased expression of Beclin 1 (BECN1) and Autophagy Related 7 (ATG7), both of which are crucial for the initiation and progression of autophagy. nih.gov The conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction. Research has shown that as the concentration of this compound increases, so does the expression level of the LC3-II autophagic protein, confirming its role in stimulating autophagic flux. nih.gov This induction of autophagy is partially dependent on the inhibition of the PI3K/Akt signaling pathway. nih.gov

Table 1: Effect of this compound on Autophagy-Related Protein Expression

| Protein | Effect of this compound Treatment | Cell Line | Reference |

|---|---|---|---|

| Beclin 1 (BECN1) | Increased expression | HL-60 | nih.gov |

| ATG7 | Increased expression | HL-60 | nih.gov |

| LC3-II | Increased expression | HL-60 | nih.gov |

Ferroptosis Induction Mechanisms

Beyond autophagy and apoptosis, this compound has been identified as an inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. mdpi.comnih.gov This mechanism is a significant contributor to its anti-cancer effects, particularly in non-small cell lung cancer (NSCLC). mdpi.com

The induction of ferroptosis by this compound is evidenced by several key biochemical changes within the cell. mdpi.comnih.gov Treatment with the compound leads to increased intracellular levels of reactive oxygen species (ROS) and ferrous iron (Fe2+). mdpi.com Concurrently, this compound downregulates the expression of proteins that protect against ferroptosis, including Glutathione Peroxidase 4 (GPX4), Ferritin Heavy Chain 1 (FTH1), and Solute Carrier Family 7 Member 11 (SLC7A11). mdpi.com The modulation of the GPX4 signaling pathway is a central element in this process. researchgate.net Furthermore, endoplasmic reticulum (ER) stress has been implicated as a contributing factor in this compound-induced ferroptosis. mdpi.com

DNA Intercalation and Its Implications for Cellular Processes

The planar structure of the this compound molecule allows it to function as a DNA intercalating agent. nih.govnih.gov This physical insertion between the base pairs of the DNA double helix is a primary mode of its interaction with genetic material and has significant consequences for cellular function. nih.gov

Spectroscopic and calorimetric studies have confirmed that this compound binds to double-stranded DNA, with intercalation being the major binding mode. nih.gov This interaction can disrupt DNA replication and transcription, ultimately contributing to cell cycle arrest and the induction of apoptosis. researchgate.netresearchgate.net The affinity for this interaction is high, with studies on calf thymus DNA revealing affinity constants (K1) as high as 2.5 x 10(6) M(-1). nih.gov While this potent DNA intercalating activity is central to its cytotoxic effects, it is also a source of toxicity, which has prompted research into derivatives with mitigated DNA-intercalating properties to potentially improve selectivity towards cancer cells. researchgate.netresearchgate.net

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

A key mechanism underlying this compound's bioactivity is its ability to induce the generation of Reactive Oxygen Species (ROS). ROS are chemically reactive species containing oxygen, and their accumulation can lead to oxidative stress, a condition that causes damage to cellular components like DNA, proteins, and lipids. youtube.commdpi.comfrontiersin.org

This compound-induced elevation of ROS levels is a critical mediator of both apoptosis and ferroptosis in cancer cells. mdpi.comnih.govresearchgate.net In the context of ferroptosis, the accumulation of lipid ROS is a defining characteristic. mdpi.com For apoptosis, the increase in ROS can trigger mitochondrial damage and activate caspase cascades, leading to programmed cell death. nih.gov This production of ROS disrupts the normal redox balance of the cell, overwhelming its antioxidant defenses and pushing it towards a state of oxidative stress that ultimately results in cell death. nih.gov

Targeting of Kinases and Signaling Pathways

This compound exerts significant influence over cellular behavior by targeting and modulating various protein kinases and their associated signaling pathways, which are often dysregulated in diseases like cancer.

Kinase screening assays have identified this compound as a potent inhibitor of several cancer-associated receptor tyrosine kinases (RTKs). nih.gov Notably, it strongly inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tropomyosin receptor kinase A (TRKA). nih.govelsevierpure.com VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. mdpi.commdpi.com By inhibiting VEGFR2, this compound can suppress tumor angiogenesis. nih.govelsevierpure.com

The mechanism of inhibition involves a DFG-out (Asp-Phe-Gly-out), non-competitive mode of action. nih.govelsevierpure.com This indicates that this compound binds to a conformation of the kinase where the DFG motif at the start of the activation loop is flipped, which is characteristic of Type II kinase inhibitors.

Table 2: Inhibition of Receptor Tyrosine Kinases by this compound

| Kinase Target | Effect | Mechanism | Reference |

|---|---|---|---|

| VEGFR2 | Strong inhibition | DFG-out non-competitive inhibition | nih.govelsevierpure.com |

| TRKA | Strong inhibition | DFG-out non-competitive inhibition | nih.govelsevierpure.com |

| VEGFR3 | Inhibition | Not specified | nih.gov |

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) and 5' AMP-activated protein kinase (AMPK) signaling pathways are central regulators of cell growth, survival, and metabolism. This compound's interaction with these cascades is complex.

On one hand, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in cells such as the HL-60 line. nih.gov This inhibition is a contributing factor to the induction of both autophagy and apoptosis. nih.gov However, other studies have revealed a seemingly contradictory effect, where this compound treatment can lead to an increase in the phosphorylation of both AKT and AMPK. mdpi.comnih.gov The activation of AKT and AMPK signaling can be a pro-survival response in cancer cells, potentially leading to chemoresistance. mdpi.comnih.gov This has led to the hypothesis that suppressing this this compound-induced activation with selective inhibitors of PI3K-AKT signaling (e.g., LY294002) or AMPK (e.g., Compound C) could dramatically enhance the compound's anti-cancer efficacy. mdpi.comnih.gov This dualistic modulation highlights the intricate and context-dependent effects of this compound on cellular signaling networks.

Mentioned Compounds

Modulation of Transcriptional Factors and Gene Expression

This compound exerts significant control over cellular processes by modulating the activity of key transcriptional factors and, consequently, the expression of genes involved in cell survival, angiogenesis, and cell cycle progression.

Hypoxia-Inducible Factor-1α (HIF-1α) is a critical transcription factor that enables tumor cells to adapt and survive in low-oxygen environments by promoting angiogenesis and metabolic reprogramming. This compound has been shown to potently suppress the accumulation of HIF-1α in hypoxic tumor conditions, both in vitro and in vivo. nih.govelsevierpure.com

The mechanism underlying this suppression is linked to the inhibition of cap-dependent translation, a crucial process for the synthesis of many oncoproteins. This compound achieves this by targeting the mTOR-4EBP1-p70S6K1 pathway. nih.gov By attenuating this pathway, this compound effectively reduces the de novo protein synthesis of HIF-1α, thereby impairing the ability of cancer cells to induce angiogenesis under hypoxic stress. nih.govelsevierpure.comresearchgate.net This leads to a decrease in blood vessel formation within tumor tissues. nih.gov

Survivin is a member of the inhibitor of apoptosis (IAP) family of proteins and is overexpressed in most human cancers, where it plays a dual role in inhibiting apoptosis and regulating cell division. This compound has been found to significantly downregulate the protein levels of survivin in various cancer cell lines. nih.govelsevierpure.com

Interestingly, this downregulation is not a result of decreased mRNA expression or enhanced ubiquitination-mediated degradation. nih.gov Instead, similar to its effect on HIF-1α, this compound suppresses survivin expression by inhibiting its de novo synthesis through the attenuation of 4EBP1-mediated cap-dependent translation. nih.govelsevierpure.comresearchgate.net This reduction in survivin levels contributes to the pro-apoptotic effects of this compound.

The E2F family of transcription factors plays a pivotal role in the regulation of the cell cycle and DNA synthesis. Currently, there is limited direct evidence in the scientific literature detailing the activation of transcription factor E2F1 by this compound or its derivatives. While some studies have explored the broader effects of this compound on cell cycle regulation, a specific and direct mechanistic link to the activation of E2F1 has not been established. One conference abstract has suggested a potential link between a this compound derivative and E2F1 activation, but this has not been substantiated in peer-reviewed literature. researchgate.net Therefore, the impact of this compound on this particular transcription factor remains an area for future investigation.

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is often aberrantly activated in cancer, promoting cell proliferation, migration, and invasion. This compound has been shown to regulate this critical pathway.

In non-small cell lung cancer (NSCLC), this compound was found to inhibit cell migration by modulating the Wnt/β-catenin signaling pathway. nih.govmdpi.com This regulation also contributes to the reversal of the epithelial-mesenchymal transition (EMT) phenotype, a process that is crucial for cancer cell metastasis. nih.govmdpi.com The precise molecular interactions through which this compound modulates the components of the Wnt/β-catenin cascade are still under investigation, but its ability to interfere with this pathway represents a significant aspect of its anti-metastatic potential.

Table 2: Summary of this compound's Effects on Transcriptional Factors and Associated Pathways

| Transcriptional Factor/Pathway | Effect of this compound | Downstream Consequence |

|---|---|---|

| Hypoxia-Inducible Factor-1α (HIF-1α) | Suppression of protein accumulation nih.govelsevierpure.com | Decreased angiogenesis nih.gov |

| Survivin | Downregulation of protein levels nih.govelsevierpure.com | Increased apoptosis nih.gov |

Reversal of Epithelial-Mesenchymal Transition (EMT) Phenotype

This compound has been identified as an agent capable of reversing the Epithelial-Mesenchymal Transition (EMT), a critical process in which epithelial cells lose their characteristics and acquire a mesenchymal phenotype, enhancing migratory and invasive capabilities associated with tumor metastasis. nih.gov

In studies involving non-small cell lung cancer (NSCLC), this compound was found to inhibit cell migration by modulating the Wnt/β-catenin signaling pathway and reversing the EMT phenotype. nih.gov This was evidenced by significant changes in the expression of key EMT protein markers. Treatment with this compound led to a notable downregulation of mesenchymal markers such as N-cadherin and vimentin. nih.gov Concurrently, an increase in the expression of the epithelial marker E-cadherin was observed, signifying a shift back towards an epithelial state. nih.gov The inhibition of matrix metalloproteinase 9 (MMP9), an enzyme crucial for extracellular matrix degradation and cell invasion, was also reported following this compound treatment. nih.gov

Table 1: Effect of this compound on EMT Markers

| Marker | Type | Effect of this compound | Reference |

|---|---|---|---|

| E-cadherin | Epithelial | Increased expression | nih.gov |

| N-cadherin | Mesenchymal | Decreased expression | nih.gov |

| Vimentin | Mesenchymal | Downregulated protein levels | nih.gov |

| MMP9 | Mesenchymal-associated | Downregulated protein levels | nih.gov |

Targeting of Cellular Metabolism (e.g., Prostate Cancer Cell Metabolism)

The bioactivity of this compound and its derivatives extends to the modulation of cellular metabolism, a hallmark of cancer. The derivative 3,10-Dibromothis compound (DBF), in particular, has been shown to affect the metabolic activity of human prostate cancer cells. nih.gov This interaction with cellular metabolism is a key component of its mechanism, ultimately contributing to cancer cell death. nih.gov Unlike some cytotoxic agents, DBF was found to target metabolic activity without disrupting the integrity of the cell membrane, suggesting a more specific mechanism of action. researchgate.net

Inhibition of Topoisomerase I Activity

This compound demonstrates high cytotoxicity against certain cancer cells, such as small-cell lung cancer (SCLC), through multiple mechanisms, including the inhibition of topoisomerase I. nih.govnih.gov Topoisomerase I is a crucial enzyme that alters DNA topology to facilitate processes like replication and transcription. By affecting this enzyme, this compound can interfere with DNA integrity and function, contributing to its anticancer effects. nih.govnih.gov This activity, combined with other actions like DNA intercalation, underscores the compound's multifaceted approach to inducing cancer cell death. nih.gov

Anti-Angiogenic Effects and Associated Mechanisms

This compound is recognized as a natural angiogenesis inhibitor, capable of disrupting the formation of new blood vessels, a process vital for tumor growth and expansion. nih.govnih.gov Its anti-angiogenic properties are mediated through several distinct but related mechanisms.

Vascular Endothelial Growth Factor (VEGF) Blockade and Secretion Inhibition

A primary mechanism of this compound's anti-angiogenic effect is its ability to interfere with Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. mdpi.com Studies have demonstrated that this compound can inhibit both the expression and the secretion of VEGF in cancer cells, such as the hepatocarcinoma cell line BeL-7402. nih.gov This reduction in VEGF availability curtails the primary signal for endothelial cells to proliferate and form new vessels, thereby starving the tumor of essential blood supply. nih.govmdpi.com

Inhibition of Microvessel Formation

The inhibitory effect of this compound on VEGF signaling translates directly to the suppression of new blood vessel formation. In vivo studies using the chorioallantoic membrane (CAM) assay have shown that this compound inhibits the formation of capillary plexuses in a dose-dependent manner. nih.gov Furthermore, immunohistochemical analysis of tumor tissues from sarcoma-bearing mice treated with this compound revealed decreased staining for the CD31 antigen, a marker for endothelial cells, indicating a reduction in tumor vasculature. nih.gov In vitro assays have also confirmed that this compound selectively inhibits the proliferation of endothelial cells over tumor cells at low concentrations. nih.gov

Modulation of Angiogenic Factors (e.g., HIF-1α, eNOS, MMP-2/9 for derivatives)

Beyond its direct impact on VEGF, this compound and its derivatives modulate a broader spectrum of angiogenic factors. This compound treatment can lead to the downregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that plays a central role in the cellular response to hypoxia and upregulates many pro-angiogenic genes, including VEGF. nih.govnih.gov

Synthetic derivatives of this compound have also been developed and show potent anti-angiogenic activity. For instance, 4-Chloro this compound and 7-chloro-fascaplysin have been shown to inhibit VEGF-dependent angiogenesis by modulating key proangiogenic factors including HIF-1α, endothelial nitric oxide synthase (eNOS), and matrix metalloproteinases MMP-2 and MMP-9. nih.govfrontiersin.org This modulation is often linked to the inhibition of upstream signaling pathways such as the PI3K/Akt/mTOR cascade. nih.govfrontiersin.org

Table 2: this compound's Effect on Angiogenic Factors

| Factor | Compound | Effect | Reference |

|---|---|---|---|

| VEGF | This compound | Inhibits expression and secretion | nih.govmdpi.com |

| HIF-1α | This compound | Downregulation | nih.govnih.gov |

| HIF-1α | 4-Chloro this compound, 7-chloro-fascaplysin | Modulation/Inhibition | nih.govfrontiersin.org |

| eNOS | 4-Chloro this compound, 7-chloro-fascaplysin | Modulation/Inhibition | nih.govfrontiersin.org |

| MMP-2/9 | 4-Chloro this compound, 7-chloro-fascaplysin | Modulation/Inhibition | nih.govfrontiersin.org |

Direct Effects on Endothelial Cell Proliferation and Apoptosis (e.g., HUVECs)

This compound exerts significant direct effects on endothelial cells, particularly Human Umbilical Vein Endothelial Cells (HUVECs), by inhibiting their proliferation and inducing programmed cell death, or apoptosis. Research has demonstrated that this compound can suppress angiogenesis by inhibiting Vascular Endothelial Growth Factor (VEGF). nih.govmdpi.com This inhibition contributes to its ability to arrest the cell cycle in the G1 phase and trigger apoptosis. nih.gov

The apoptotic mechanism in HUVECs is closely linked to the mitochondrial pathway. nih.gov Studies have confirmed the induction of apoptosis through the detection of key signaling molecules such as active caspase-3, Bax, and Bcl-2. nih.gov A notable increase in the Bax/Bcl-2 ratio suggests the central role of the mitochondria in this process. nih.gov Furthermore, this compound has been shown to have a regulatory effect on the Tumor Necrosis Factor (TNF) and TNF receptor superfamily in HUVECs. nih.gov This leads to an improved expression level of cleaved caspase-9 and active caspase-3, enhancing the cells' sensitivity to apoptosis induced by ligands associated with tumor necrosis. nih.gov

Antimicrobial Activities and Related Mechanisms

This compound, a marine alkaloid, is recognized for its broad-spectrum antimicrobial properties. nih.govingentaconnect.commdpi.com Its unique planar, cationic five-ring structure is a key feature contributing to its potent bioactivities against various pathogens. nih.gov

This compound and its synthetic derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com The compound exerts its effects through multiple mechanisms. One primary mode of action is the disruption of the bacterial cell wall and membrane integrity. mdpi.com Additionally, its planar structure allows it to bind to bacterial genomic DNA, interfering with essential cellular processes.

A further identified mechanism is the inhibition of the filamentous temperature-sensitive mutant Z (FtsZ) protein. researchgate.netnih.gov FtsZ is a crucial protein in bacterial cell division, and by inhibiting its GTPase activity and polymerization, this compound derivatives effectively halt bacterial replication, leading to cell death. researchgate.netnih.gov While highly potent against MRSA, this compound also shows activity against Gram-negative bacteria such as Escherichia coli, although typically at higher concentrations. mdpi.com Certain synthetic derivatives have been developed that show enhanced potency against both MRSA and E. coli compared to the parent compound. mdpi.com

| Bacterial Strain | MIC Value (μg/mL) |

|---|---|

| MRSA (ATCC 43300) | 0.78 |

| Escherichia coli (ATCC 25922) | 12.5 |

Data sourced from: MDPI mdpi.com

The spectrum of this compound's bioactivity includes antifungal properties. ingentaconnect.commdpi.comresearchgate.net Screenings of this marine-derived bis-indole alkaloid have consistently listed antifungal activity among its range of effects, contributing to its profile as a broad-spectrum antimicrobial agent. ingentaconnect.commdpi.com

This compound has been identified as an inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RTase) enzyme. ingentaconnect.comresearchgate.net This enzyme is critical for the replication cycle of HIV, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. mdpi.comyoutube.com The demonstrated anti-HIV-1-RTase activity positions this compound among the marine natural products with potential antiviral applications. ingentaconnect.comresearchgate.net

Antimalarial/Antiplasmodial Activity

This compound exhibits potent antimalarial activity, demonstrating efficacy against the parasite Plasmodium falciparum, the primary causative agent of the most severe form of malaria in humans. nih.govmdpi.com Its effectiveness has been documented against both chloroquine-susceptible and chloroquine-resistant strains of the parasite. nih.govmdpi.com Early studies revealed that this compound is a potent in vitro inhibitor of the chloroquine-susceptible NF54 strain and the chloroquine-resistant K1 strain, highlighting its potential as a lead structure for the development of new antimalarial agents. nih.govmdpi.com

| Plasmodium falciparum Strain | IC50 Value (ng/mL) |

|---|---|

| NF54 (Chloroquine-Susceptible) | 34 |

| K1 (Chloroquine-Resistant) | 50 |

Anti-inflammatory Activity

This compound and its derivatives have demonstrated notable anti-inflammatory properties. Research indicates that certain derivatives of this compound can effectively decrease the expression of pro-inflammatory cytokines. While the precise anti-inflammatory mechanism of this compound itself is an area of ongoing investigation, its known inhibitory effects on key signaling pathways provide insight into its potential actions.

This compound is a known inhibitor of cyclin-dependent kinase 4 (CDK4) and the PI3K/Akt/mTOR signaling pathway. These pathways are not only crucial in cell cycle regulation and cancer but are also implicated in inflammatory processes. The inhibition of the PI3K/Akt pathway, in particular, can modulate inflammatory responses.

Furthermore, studies on derivatives of this compound have shown a reduction in the expression of pro-inflammatory cytokines in vivo. For instance, in animal models of cognitive dysfunction, certain this compound derivatives were found to decrease the expression of these inflammatory mediators, suggesting a potential therapeutic application in neuroinflammatory conditions.

While direct studies detailing this compound's effect on key inflammatory regulators like nuclear factor kappa B (NF-κB) are not extensively available, the modulation of the aforementioned pathways suggests an indirect influence on inflammatory gene transcription.

Other Reported Biological Activities

Beyond its well-documented anti-cancer and antimicrobial effects, this compound exhibits a range of other significant biological activities. These include analgesic, antithrombotic, and anti-Alzheimer's potential, stemming from its interactions with various molecular targets.

This compound has been identified as a compound with analgesic properties. nih.gov This pain-relieving potential is significantly linked to its activity as a µ-opioid receptor agonist. By activating these receptors, this compound can modulate pain signaling pathways, mimicking the effects of endogenous endorphins. This mechanism suggests its potential as a novel analgesic agent. nih.gov

This compound demonstrates significant antithrombotic activity by interfering with platelet activation and aggregation. researchgate.net This effect is primarily mediated through the downregulation of the PI3K/AKT signaling pathway in platelets. researchgate.net

Pre-treatment of platelets with this compound leads to a reduction in the activation of glycoprotein (B1211001) (GP)IIb/IIIa, a key receptor involved in platelet aggregation, following stimulation by agonists such as protease-activated receptor-1-activating peptide (PAR-1-AP), adenosine (B11128) diphosphate (B83284) (ADP), and phorbol-12-myristate-13-acetate (PMA). researchgate.net This inhibition of GPIIb/IIIa activation results in decreased platelet aggregation. researchgate.net

In vivo studies using a mouse dorsal skinfold chamber model of photochemically induced thrombus formation have shown that this compound-treated mice exhibit a significantly extended time to complete vessel occlusion compared to controls. researchgate.net Furthermore, this compound has been observed to increase the tail-vein bleeding time, further confirming its antithrombotic effects. researchgate.net

| Activity | Key Findings | Mechanism of Action |

|---|---|---|

| Platelet Aggregation | Reduced platelet aggregation in response to various agonists (PAR-1-AP, ADP, PMA). researchgate.net | Inhibition of Glycoprotein (GP)IIb/IIIa activation. researchgate.net |

| In Vivo Thrombosis | Significantly extended complete vessel occlusion time in a mouse model. researchgate.net | Downregulation of the PI3K/AKT signaling pathway. researchgate.net |

| Bleeding Time | Increased tail-vein bleeding time in mice. researchgate.net | Inhibition of platelet function. researchgate.net |

This compound and its derivatives have emerged as promising multi-target agents for Alzheimer's disease. nih.gov Their therapeutic potential stems from their ability to inhibit key enzymes and pathological processes associated with the disease. nih.gov

Acetylcholinesterase Inhibition

This compound acts as a non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov It exhibits an IC50 value of 1.49 µM and a Ki value of 2.28 µM for AChE. nih.gov Notably, it shows a 60-fold selectivity for AChE over butyrylcholinesterase. nih.gov By inhibiting AChE, this compound can increase acetylcholine levels in the brain, a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.

Aβ Aggregation Inhibition for derivatives

Derivatives of this compound have been shown to be potent inhibitors of β-amyloid (Aβ) peptide aggregation, a central event in the pathogenesis of Alzheimer's disease. mdpi.com The parent compound, this compound, can inhibit the fibrillization of Aβ in vitro. mdpi.com

A synthetic analogue, 9-methylthis compound, has demonstrated even greater potency in inhibiting the formation of Aβ fibrils compared to this compound. mdpi.comresearchgate.net Incubation of 9-methylthis compound with Aβ leads to a direct reduction in the formation of toxic Aβ oligomers. mdpi.com Molecular dynamics simulations suggest that 9-methylthis compound may interact with negatively charged residues of Aβ42 through polar binding energy, hydrogen bonds, and π–π interactions. mdpi.com Importantly, Aβ oligomers modified by nanomolar concentrations of 9-methylthis compound exhibit reduced neuronal toxicity in SH-SY5Y cells. mdpi.com

In vivo studies with other this compound derivatives have shown that they can ameliorate cognitive dysfunction induced by Aβ oligomers in mice, prevent cholinergic dysfunctions, and inhibit Aβ-induced tau hyperphosphorylation. nih.gov

| Activity | Compound | Key Findings |

|---|---|---|

| Acetylcholinesterase (AChE) Inhibition | This compound | IC50: 1.49 µM nih.gov |

| Ki: 2.28 µM (non-competitive inhibition) nih.gov | ||

| Aβ Aggregation Inhibition | This compound | Inhibits Aβ fibrillization in vitro. mdpi.com |

| 9-Methylthis compound | More potent inhibitor of Aβ fibril formation than this compound; reduces Aβ oligomer formation and neurotoxicity. mdpi.com |

This compound has been identified as a novel agonist of the µ-opioid receptor (µ-OR), with an EC50 value of 6.3 µM. nih.gov Importantly, it functions as a "balanced" agonist. nih.gov This is in contrast to "biased" agonists like morphine.

A balanced agonist, similar to endogenous endorphins, engages both G-protein signaling and β-arrestin recruitment pathways, and promotes receptor endocytosis. nih.gov This balanced signaling profile is significant because it is thought that the reduced liability for tolerance and dependence seen with endogenous opioids is linked to this balanced mechanism. nih.gov this compound's ability to boost both G-protein signaling and β-arrestin recruitment, with an efficacy at the β-arrestin-2 effector significantly greater than that of morphine, positions it as an interesting compound for the development of novel analgesics with potentially more favorable side-effect profiles. nih.gov

Structure Activity Relationships Sar and Derivative Optimization

Correlation Between Planar Structure, DNA Intercalation, and Biological Activity

Fascaplysin (B45494) possesses a distinctive, flat pentacyclic ring system, which is a primary determinant of its biological action. mdpi.comsmolecule.com This planarity allows the molecule to insert itself between the base pairs of double-stranded DNA, a process known as DNA intercalation. mdpi.comsmolecule.comnih.govnih.gov This interaction is considered a significant mechanism behind its potent cytotoxicity, as it can disrupt DNA conformation, interfere with cellular processes like replication and transcription, and ultimately trigger programmed cell death (apoptosis). mdpi.comfrontiersin.orgsemanticscholar.org

However, this same mechanism is a major drawback for its clinical development. The ability to intercalate into DNA is not specific to cancer cells, leading to high toxicity in healthy, non-cancerous cells. mdpi.comnih.govmdpi.com This lack of selectivity and inherent toxicity has largely limited the therapeutic application of the natural this compound molecule, making it a lead compound that necessitates structural modification to unlock its full potential. mdpi.comnih.govresearchgate.netresearchgate.net

Impact of Halogenation on Cytotoxicity and Selectivity

The addition of halogen atoms (such as bromine, chlorine, and iodine) to the this compound scaffold is a key strategy for modulating its biological activity. Studies have shown that halogenation can significantly influence both the potency (cytotoxicity) and the cancer-cell specificity (selectivity) of the compound.

A pronounced selectivity for cancer cells has been observed for di- and trisubstituted halogen derivatives. mdpi.comresearchgate.net For instance, moving a bromine atom from the C-10 to the C-9 position was found to decrease cytotoxicity in non-malignant cells, thereby increasing the compound's selectivity for tumor cells. mdpi.com Among various derivatives, 3,10-dibromothis compound has consistently demonstrated high selectivity, making it a promising candidate for further investigation. mdpi.comnih.govresearchgate.net This enhanced selectivity is thought to be due to cytostatic effects mediated by targeting cellular metabolism. mdpi.comresearchgate.net Conversely, substituting bromine with iodine at the C-9 position dramatically increased cytotoxicity towards non-cancer cells, resulting in poor selectivity. mdpi.com

| Compound | Substitution | Effect on Selectivity (Cancer vs. Non-Cancer Cells) | Reference |

| This compound | Unsubstituted | Baseline | mdpi.com |

| 10-Bromothis compound | Bromine at C-10 | ~2x higher selectivity than this compound | mdpi.com |

| 9-Bromothis compound | Bromine at C-9 | Higher selectivity than 10-bromothis compound | mdpi.com |

| 9-Iodothis compound | Iodine at C-9 | Low selectivity (Selectivity Index < 1) | mdpi.com |

| 3,10-Dibromothis compound | Bromine at C-3 and C-10 | Highest selectivity observed in one study | mdpi.comnih.gov |

Influence of Substitutions at Specific Positions (e.g., C-3, C-9, C-10) on Biological Profile

Modifying specific carbon positions on the this compound rings (A, C, and E) has been shown to tune its biological profile, impacting everything from anticancer to antimicrobial and neuroprotective activities.

C-3 Position: The introduction of a bromine atom at the C-3 position yields 3-bromothis compound , a natural derivative that shows anti-cancer activity at submicromolar concentrations. mdpi.comnih.gov This effect is mediated partly through the induction of apoptosis via caspase-8, -9, and -3. mdpi.com A synthetic chloro derivative at C-3 was found to effectively inhibit VEGF-mediated microvessel growth and blood vessel formation in vivo. mdpi.com Furthermore, modification at the C-3 position with a bromine atom significantly increased antimicrobial potency against certain Gram-positive bacteria. mdpi.com

C-9 Position: The C-9 position is of fundamental importance for tailoring biological activity. researchgate.netnih.gov Introducing a phenyl group at C-9 resulted in a compound with outstandingly high antimicrobial activity against Gram-positive bacteria, including antibiotic-resistant strains. researchgate.netnih.gov Shifting this substituent to neighboring positions leads to a sharp drop in selective antibacterial action. nih.gov For other activities, methylation at C-9 produced a more potent inhibitor of amyloid-beta aggregation, relevant to Alzheimer's disease research, than the parent this compound. nih.govresearchgate.net

C-10 Position: Like its C-3 counterpart, 10-bromothis compound is a natural derivative that exhibits anticancer activity at submicromolar concentrations, also acting through caspase-dependent apoptosis. nih.govmdpi.com

Disubstitution: Combining substitutions has led to compounds with unique properties. 3,10-dibromothis compound not only shows high selectivity for cancer cells but also induces apoptosis in leukemic cells and demonstrates a synergistic effect with the chemotherapy drug cytarabine. mdpi.comresearchgate.net Researchers also synthesized and evaluated 2,9-dibromothis compound to explore the most promising anticancer properties based on isomeric comparisons. mdpi.com

| Derivative | Position(s) | Substitution | Primary Biological Profile Change | Reference(s) |

| 3-Chlorothis compound | C-3 | Chlorine | Anti-angiogenic | mdpi.com |

| 3-Bromothis compound | C-3 | Bromine | Potent anticancer; Enhanced antimicrobial | nih.govmdpi.com |

| 9-Phenylthis compound | C-9 | Phenyl | Potent and selective antimicrobial | researchgate.netnih.gov |

| 9-Methylthis compound | C-9 | Methyl | Potent inhibitor of Aβ aggregation | nih.govresearchgate.net |

| 10-Bromothis compound | C-10 | Bromine | Potent anticancer | nih.govmdpi.com |

| 3,10-Dibromothis compound | C-3, C-10 | Bromine | High anticancer selectivity; Apoptosis induction | mdpi.comnih.govmdpi.com |

SAR Studies for Enhanced Therapeutic Potential across Different Biological Activities

Broad SAR studies, involving the synthesis of large libraries of this compound derivatives with modifications at all possible sites, have provided a deeper understanding of its therapeutic potential. mdpi.comnih.govcolab.ws A critical finding from these comprehensive studies is that the selectivity of this compound derivatives toward cancer cells often anticorrelates with their DNA intercalating activity. researchgate.net Specifically, the introduction of substituents at the C-9, C-10, or both C-3 and C-10 positions can lead to a notable reduction in DNA intercalation and a corresponding improvement in selectivity. mdpi.comnih.govresearchgate.net

These SAR studies have also expanded the scope of this compound's potential applications beyond cancer. For instance, modifications at the C-9 position have been shown to be of fundamental importance for antibacterial activity, leading to derivatives that are more effective than the antibiotic vancomycin (B549263) in some models. researchgate.netnih.gov Other research has explored derivatives as multi-target agents for Alzheimer's disease, highlighting the versatility of the this compound scaffold. chemcomp.com This body of work continues to define the structural optimizations needed to harness the remarkable therapeutic potential of this compound for a variety of diseases. mdpi.comresearchgate.net

Advanced Preclinical Research and Investigational Models of Fascaplysin

In Vitro Cell Line-Based Investigations

Laboratory-based studies using cultured cancer cells are fundamental to understanding the pharmacological profile of novel therapeutic agents. Fascaplysin (B45494) has been subjected to a wide array of such investigations, revealing its effects on cell viability, proliferation, and the molecular pathways governing cell fate.

Studies in Various Cancer Cell Lines

This compound has demonstrated broad-spectrum cytotoxic activity against a diverse panel of human cancer cell lines. nih.govmdpi.com Its efficacy has been documented in cancers of the lung, blood, liver, skin, and reproductive organs, as well as in tumors of the central nervous system and gastrointestinal tract. mdpi.com

Notably, research has highlighted its potent effects against small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines, with mean IC₅₀ values of 0.89 µM and 1.15 µM, respectively. nih.govnih.gov In leukemia, particularly the HL-60 promyelocytic leukemia cell line, this compound showed time-dependent inhibition of proliferation with an IC₅₀ value dropping to 0.5 μM after 48 hours of treatment. mdpi.com Studies on melanoma cell lines, such as A375, Sk-Mel-28, and Sk-Mel-2, have also shown significant growth inhibition, with this compound achieving up to 99.2% growth inhibition in Sk-Mel-28 cells. nih.govmdpi.com Furthermore, this compound has shown cytotoxicity against glioma (C6), prostate (LNCaP), and ovarian (A2780, OVCAR3) cancer cell lines. nih.govmdpi.com

| Cancer Type | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Lung (SCLC) | Various | High cytotoxicity with a mean IC₅₀ of 0.89 µM. | nih.govnih.gov |

| Lung (NSCLC) | A549, H1299, H23 | Demonstrated cytotoxicity with a mean IC₅₀ of 1.15 µM. | nih.govnih.govsemanticscholar.org |

| Leukemia | HL-60 | Potent inhibition with an IC₅₀ of 0.5 µM after 48h. | mdpi.com |

| Liver | Bel-7402 | Inhibited secretion and expression of VEGF. | mdpi.comnih.gov |

| Melanoma | A375, Sk-Mel-28 | Inhibited proliferation; achieved 99.2% growth inhibition in Sk-Mel-28. | nih.govmdpi.com |

| Ovarian | A2780, OVCAR3 | Reduced migration, invasion, and expression of CDK4 and Bcl-2. | nih.gov |

| Glioma | C6 | Showed strong cytotoxicity at a concentration of 0.5 µM. | mdpi.com |

| Prostate | LNCaP | Cytotoxic with an IC₅₀ value of 0.54 µM. | mdpi.com |

| Colon | HCT-116, HT29 | Demonstrated high chemosensitivity. | semanticscholar.org |

| Breast | MDAMB-231 | A derivative, 4-chloro-fascaplysin, interfered with the PI3K/Akt/mTOR pathway. | researchgate.net |

Analysis of Cell Cycle Progression and Cell Viability

A primary mechanism of this compound's anti-cancer action is the disruption of the cell cycle. It is recognized as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), a key enzyme that drives the transition from the G1 phase (growth) to the S phase (DNA synthesis) of the cell cycle. nih.govresearchgate.net By inhibiting CDK4, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, a crucial step for cell cycle progression. nih.govmdpi.com This leads to an arrest of cancer cells in the G0/G1 phase. nih.govlongdom.org

In some cell lines, such as small cell lung cancer cells, the effect is concentration-dependent, with lower concentrations causing a G0/G1 arrest and higher concentrations inducing an S-phase arrest. nih.govsemanticscholar.org Studies in A549 lung cancer cells confirmed that this compound treatment leads to G0/G1 phase arrest by decreasing the expression of key cell cycle-related proteins including Rb, cyclin D1, and CDK4. mdpi.com This interruption of the cell division cycle ultimately compromises cell viability and leads to cell death.

Investigation of Apoptotic and Autophagic Markers

This compound has been shown to induce programmed cell death in cancer cells through both apoptosis and autophagy. karger.comnih.gov The apoptotic response is characterized by the activation of caspases, a family of proteases that execute cell death. nih.gov In human leukemia HL-60 cells, this compound treatment resulted in the cleavage of PARP-1 and activation of caspases. nih.govnih.gov Further mechanistic studies revealed that this compound-induced apoptosis can proceed through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. mdpi.com It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytosol. nih.govmdpi.com

Concurrently, this compound can trigger autophagy, a cellular process of self-digestion. mdpi.com In HL-60 cells, this compound treatment increased the expression of autophagy markers such as LC3-II, Beclin-1, and ATG7. nih.govmdpi.com Research suggests a complex interplay between these two pathways, with evidence of caspase-mediated crosstalk between apoptosis and autophagy. nih.gov In some contexts, autophagy may act as a cytoprotective response, while in others, it contributes to cell death. mdpi.comresearchgate.net

Assessment of Angiogenesis in Endothelial Cell Models

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. longdom.org this compound exhibits significant anti-angiogenic properties. nih.govkarger.com Studies using human umbilical vein endothelial cells (HUVEC), a standard in vitro model for angiogenesis, have demonstrated that this compound can inhibit their proliferation, migration, and ability to form tube-like structures. mdpi.comlongdom.org

A key mechanism for this effect is the inhibition of vascular endothelial growth factor (VEGF), a potent pro-angiogenic signal. nih.govlongdom.org this compound has been shown to inhibit both the expression and secretion of VEGF by cancer cells, such as the Bel-7402 hepatocarcinoma line. mdpi.comnih.gov Furthermore, this compound can induce apoptosis and autophagy in vascular endothelial cells, directly contributing to its anti-angiogenic activity. mdpi.comkarger.com

In Vivo Non-Human Animal Model Studies

To validate the anti-cancer potential observed in vitro, the efficacy of this compound has been assessed in living animal models, which provide a more complex biological system that mimics human disease.

Xenograft Models for Tumor Growth Inhibition

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development. This compound has demonstrated significant tumor growth inhibition in several such models.

In a murine sarcoma S180 model, this compound suppressed tumor growth through a combination of apoptosis induction and anti-angiogenesis. nih.govmdpi.com Similarly, in mice bearing HCT-116 human colon tumor xenografts, the compound led to a reduction in tumor size. nih.govmdpi.com A study using a human malignant melanoma A375 cell-injected xenograft model also reported that this compound treatment significantly reduced tumor volumes. nih.gov In these melanoma xenografts, analysis of the tumor tissue revealed decreased angiogenesis and an increase in the apoptotic marker cleaved-caspase-3. nih.govmdpi.com These in vivo results corroborate the in vitro findings, indicating that this compound's ability to inhibit tumor growth is linked to its pro-apoptotic and anti-angiogenic effects. mdpi.comnih.gov

| Cancer Type | Xenograft Model | Key Findings | Reference |

|---|---|---|---|

| Melanoma | A375 | Significantly reduced end-point tumor volumes; decreased angiogenesis and increased cleaved-caspase-3 in tumor tissues. | nih.govmdpi.com |

| Colon | HCT-116 | Reduced tumor size. | nih.govmdpi.com |

| Sarcoma | Murine Sarcoma S180 | Suppressed tumor growth via apoptosis and anti-angiogenesis. | nih.govmdpi.com |

| Lung | H1975 | Treatment resulted in decreased tumor angiogenesis and increased cleaved-caspase-3. | researchgate.net |

S180 Cell-Implanted Tumor Models

The in vivo anticancer potential of this compound has been evaluated using murine sarcoma S180 cell-implanted tumor models. mdpi.commdpi.comresearchgate.net In these preclinical studies, administration of this compound resulted in a significant suppression of tumor growth. nih.gov The mechanisms underlying this antitumor effect in the S180 model involve the induction of apoptosis and the inhibition of angiogenesis. mdpi.comnih.gov

Morphological and immunohistochemical examinations of the tumor tissues from this compound-treated mice revealed classic signs of apoptosis. nih.gov Furthermore, a notable reduction in the staining of proliferating cell nuclear antigen (PCNA) was observed, indicating a decrease in tumor cell proliferation. nih.gov Concurrently, the anti-angiogenic effect of this compound was evidenced by decreased staining for the endothelial marker CD31, signifying a reduction in tumor vasculature. nih.gov Gene expression analysis of the tumors corroborated these findings, pointing to the involvement of pathways related to cell cycle arrest, apoptosis, and cell adhesion in the therapeutic action of this compound. nih.gov

Matrigel Plug Assays for Anti-Angiogenic Efficacy

While this compound has demonstrated clear anti-angiogenic properties in various in vivo models, specific data from Matrigel plug assays are not extensively detailed in the available research. nih.gov However, other assays confirm its efficacy in inhibiting the formation of new blood vessels, a critical process for tumor growth and metastasis. nih.govnih.gov

Syngeneic Mouse Models for Immunotherapy Enhancement

The use of syngeneic mouse models, which utilize immunocompetent mice, has been crucial in demonstrating this compound's potential to augment cancer immunotherapy. crownbio.com Research has shown that this compound can enhance the efficacy of anti-Programmed cell death protein 1 (anti-PD-1) therapy in a syngeneic mouse model of non-small cell lung cancer (NSCLC). nih.govnih.gov

The primary mechanism for this enhancement is the ability of this compound to significantly upregulate the expression of Programmed death-ligand 1 (PD-L1) on lung cancer cells. nih.govnih.govresearchgate.net This increased PD-L1 expression appears to improve the sensitivity of the tumors to anti-PD-1 checkpoint inhibitors. nih.govmdpi.com In vivo studies combining this compound with anti-PD-1 treatment showed enhanced antitumor efficacy and promoted the infiltration of beneficial immune cells, specifically CD4+ and CD8+ T cells, into the tumor microenvironment. frontiersin.org These findings suggest that this compound could be a promising compound for combination treatments to improve the response to immunotherapy in cancers like NSCLC. nih.govmdpi.comfrontiersin.org

Synergistic Approaches with Existing Therapies

Combination with PI3K-AKT and AMPK Pathway Inhibitors